4-(Indolin-7-yl)morpholine

Medicinal chemistry Physicochemical profiling Lead optimization

4-(Indolin-7-yl)morpholine (CAS 1153392-41-6) is a heterobicyclic research compound with molecular formula C12H16N2O and molecular weight 204.27 g/mol, consisting of a saturated 2,3-dihydro-1H-indole (indoline) core bearing a morpholine substituent at the 7-position. It belongs to a family of four regioisomeric 4-(indolin-yl)morpholine compounds differing only in the morpholine attachment position (4-, 5-, 6-, or 7-) on the indoline ring system.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B13041002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Indolin-7-yl)morpholine
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC=C2N3CCOCC3
InChIInChI=1S/C12H16N2O/c1-2-10-4-5-13-12(10)11(3-1)14-6-8-15-9-7-14/h1-3,13H,4-9H2
InChIKeyLEPLEPNZRCFUGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Indolin-7-yl)morpholine (CAS 1153392-41-6): Structural Identity, Regioisomeric Context, and Procurement-Relevant Characteristics


4-(Indolin-7-yl)morpholine (CAS 1153392-41-6) is a heterobicyclic research compound with molecular formula C12H16N2O and molecular weight 204.27 g/mol, consisting of a saturated 2,3-dihydro-1H-indole (indoline) core bearing a morpholine substituent at the 7-position . It belongs to a family of four regioisomeric 4-(indolin-yl)morpholine compounds differing only in the morpholine attachment position (4-, 5-, 6-, or 7-) on the indoline ring system . The compound is classified under IPC C07D 413/04 and is structurally related to the broader 4-morpholinyl-1H-indole/indoline patent class historically investigated for neuroprotective applications . Commercially, it is supplied as a research-grade building block, typically at ≥95% purity, with limited publicly available physicochemical characterization beyond molecular identity .

Why 4-(Indolin-7-yl)morpholine Cannot Be Interchanged with Its 5-yl or 6-yl Regioisomers in Scientific Procurement


Although 4-(indolin-5-yl)morpholine (CAS 959238-58-5) and 4-(indolin-6-yl)morpholine (CAS 1175839-47-0) share identical molecular formula (C12H16N2O) and molecular weight (204.27), the morpholine substitution position on the indoline ring creates meaningfully distinct steric, electronic, and synthetic accessibility profiles that preclude generic interchange . The 7-position is ortho to the indoline NH and peri to the ring junction, placing the morpholine oxygen and nitrogen in a unique spatial orientation relative to the secondary amine—a feature absent in the 5- and 6-substituted regioisomers . Computed physicochemical descriptors differ: the 5-yl regioisomer has a reported topological polar surface area (TPSA) of 24.5 Ų and a LogP of 1.69 , while the 7-yl regioisomer has a predicted XLogP3 of approximately 2.3, indicating higher lipophilicity that may influence membrane partitioning and protein binding . Furthermore, direct electrophilic substitution at the indoline 7-position is synthetically disfavored relative to the electronically activated 5-position, making pre-formed 7-substituted building blocks uniquely valuable for SAR exploration .

Quantitative Differentiation Evidence for 4-(Indolin-7-yl)morpholine Versus Closest Analogs


Regioisomeric Lipophilicity Differentiation: 7-yl vs. 5-yl Substitution Impacts Computed LogP by ~0.6 Units

The 7-yl regioisomer exhibits higher computed lipophilicity compared to the 5-yl analog. The 5-yl regioisomer has a reported LogP of 1.69 and TPSA of 24.5 Ų , while the 7-yl regioisomer has a predicted XLogP3 of approximately 2.3 . This ~0.6 LogP unit increase corresponds to a roughly 4-fold higher theoretical partition coefficient, which may translate to differential membrane permeability, protein binding, and pharmacokinetic behavior. This is a key selection criterion when designing SAR studies where lipophilicity must be controlled for target engagement or off-target profiling.

Medicinal chemistry Physicochemical profiling Lead optimization

Synthetic Accessibility Advantage: 7-Position Indoline Functionalization Requires Pre-Functionalized Building Blocks

Direct electrophilic aromatic substitution on indoline occurs preferentially at the 5-position due to electronic activation by the nitrogen atom. The 7-position is substantially deactivated for direct functionalization, necessitating pre-functionalized building blocks or transition-metal-catalyzed C-H activation strategies . This synthetic constraint means that 4-(indolin-7-yl)morpholine cannot be readily prepared from unsubstituted indoline via direct morpholine introduction, unlike the 5-yl and 6-yl analogs which benefit from more accessible synthetic routes. This creates a procurement rationale: researchers needing 7-position SAR coverage must source the pre-formed 7-substituted building block, while 5- and 6-substituted analogs can be prepared via more straightforward routes.

Synthetic chemistry Building block procurement MedChem SAR expansion

Class-Level Cytotoxic Activity: Indoline-Containing Compounds Outperform Morpholine-Only Derivatives in Osteosarcoma Models

In a systematic study of N-substituted indoline and morpholine derivatives, indoline-containing compounds produced generally higher cytotoxic effects compared to morpholine-only derivatives in osteosarcoma (U2OS) cells. The lead indoline derivative, N-(2-hydroxy-5-nitrophenyl(4'-methylphenyl)methyl)indoline, achieved an IC50 of ~74 μM in U2OS cells and induced apoptosis rather than necrosis, with mitochondrial calcium-dependent cell death mechanisms confirmed . While 4-(Indolin-7-yl)morpholine was not specifically tested in this study, it belongs to the indoline-containing hybrid class that demonstrated superior cytotoxicity over simple morpholine derivatives. This class-level evidence supports the selection of indoline-morpholine hybrids—including the 7-substituted regioisomer—for anticancer screening programs over morpholine-only alternatives.

Anticancer research Cytotoxicity screening Indoline-morpholine hybrids

Oxidation State Differentiation: Saturated Indoline Core (7-yl) vs. Unsaturated Indole Analog (4-(1H-Indol-7-yl)morpholine)

4-(Indolin-7-yl)morpholine contains a saturated 2,3-dihydro-1H-indole ring, distinguishing it from the unsaturated aromatic analog 4-(1H-indol-7-yl)morpholine. The saturation eliminates indole aromaticity across the 2-3 bond, introducing an sp³-hybridized carbon at position 2 and 3, which creates conformational flexibility, alters the pKa of the indoline NH (from ~16-17 for indole NH to ~5-6 for indolinium), and modifies the electron density distribution across the bicyclic system . This oxidation state difference affects hydrogen-bonding capacity, π-stacking geometry, and metabolic susceptibility—particularly at the 2,3-position, which is a known site for CYP450-mediated oxidation in indoles but is already saturated in indolines. For fragment-based screening or scaffold-hopping programs, these properties are non-interchangeable.

Conformational analysis Reactivity profiling Fragment-based drug design

Patent Precedent for 4-Morpholinyl-Indole/Indoline Scaffolds in Neuroprotection Establishes Therapeutic Relevance

The broader chemical class of 4-morpholinyl-indole and 4-morpholinyl-indoline derivatives has established patent precedent for neuroprotective and antihypoxic applications. Patent EP-0230179-A2 (priority date 1985-12-13, assigned to ROUSSEL-UCLAF) claims 4-morpholinyl-1H-indole derivatives and their 2,3-dihydro (indoline) analogs as therapeutic agents with neuronal activation and anti-ischemic properties . While the patent primarily exemplifies 4-position morpholine substitution on the indole ring, it establishes the pharmaceutical relevance of the morpholine-indole/indoline scaffold class and provides synthetic methodology applicable to regioisomeric variants. The patent also describes intermediates including 2,3-dihydro-indole derivatives (indolines), creating intellectual property context for the 7-substituted indoline variant as a distinct chemical space within this therapeutic class .

Neuroprotection Cerebral ischemia Patent landscape analysis

Recommended Research and Procurement Application Scenarios for 4-(Indolin-7-yl)morpholine Based on Quantitative Differentiation Evidence


Regioisomeric SAR Library Expansion for Indoline-Based Lead Series

In medicinal chemistry programs where an indoline-morpholine scaffold has been identified as a hit or lead, procurement of all four regioisomers (4-, 5-, 6-, and 7-yl) is essential for comprehensive SAR. The 7-yl regioisomer is the most synthetically challenging to access via direct functionalization , making the pre-formed building block uniquely valuable. The ~0.6 LogP unit difference between the 7-yl (XLogP3 ≈ 2.3) and 5-yl (LogP 1.69) regioisomers provides a meaningful lipophilicity range within an otherwise identical scaffold, enabling systematic exploration of hydrophobicity-driven SAR without introducing additional structural variables.

Fragment-Based Drug Discovery Leveraging Indoline Saturation State

For fragment-based screening programs, 4-(indolin-7-yl)morpholine offers a saturated indoline core with conformational flexibility distinct from the planar aromatic indole analog . The sp³ character at positions 2 and 3 allows the morpholine moiety to sample a broader range of spatial orientations relative to potential protein binding pockets. This property is particularly relevant for targeting proteins with flexible or induced-fit binding sites, where the planar indole analog may be sterically or geometrically constrained. Procurement of both the indoline (7-yl) and indole (7-yl) variants enables direct comparison of binding thermodynamics and kinetics as a function of core saturation.

Anticancer Screening Libraries Incorporating Indoline-Containing Hybrids

Based on class-level evidence that indoline-containing compounds exhibit superior cytotoxicity over morpholine-only derivatives in osteosarcoma (U2OS) cells—with the lead indoline compound achieving an IC50 of ~74 μM and inducing apoptosis via mitochondrial calcium-dependent mechanisms —4-(indolin-7-yl)morpholine is a justified inclusion in anticancer screening decks. The 7-substituted regioisomer specifically places the morpholine oxygen in proximity to the indoline NH, creating a potential intramolecular hydrogen-bonding motif not available to the 5- or 6-substituted analogs, which may influence target engagement in unforeseen ways during phenotypic screening.

Neuroprotection Drug Discovery Building on Validated 4-Morpholinyl-Indoline Scaffold Precedent

The established patent precedent for 4-morpholinyl-indole/indoline derivatives as neuroprotective and anti-ischemic agents provides a validated therapeutic hypothesis for scaffold-based drug discovery. 4-(Indolin-7-yl)morpholine, as a regioisomeric variant with the morpholine at the 7-position rather than the 4-position exemplified in EP-0230179, represents unexplored chemical space within this validated pharmacophore family. This positional shift relocates the morpholine from the indoline nitrogen-distal position (4-position) to the nitrogen-proximal position (7-position), potentially altering both the pharmacodynamic profile and the freedom-to-operate landscape for composition-of-matter patenting.

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